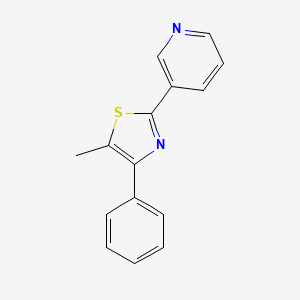
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic organic compound characterized by the presence of fluorine, methoxy, and oxalamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide typically involves the reaction of 3-fluorophenylmethanol with 2-methoxyphenylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The oxalamide moiety can also participate in hydrogen bonding interactions, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(2-(3-chlorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide
- N1-(2-(3-bromophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide
- N1-(2-(3-iodophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide
Uniqueness
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-24-15-9-4-3-8-14(15)21-18(23)17(22)20-11-16(25-2)12-6-5-7-13(19)10-12/h3-10,16H,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHSEMMBBVVPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-fluorophenyl)-4-phenylthiophene-2-carboxamide](/img/structure/B2722308.png)
![N-cyclopentyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2722309.png)
![(6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol](/img/structure/B2722310.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2722311.png)
![2,4-dimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2722313.png)

![N-(2-chloro-4-fluorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2722316.png)
![6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2722318.png)
![1-(4-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2722319.png)

![4-[6-(cyclohex-3-ene-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine](/img/structure/B2722324.png)
![(3E)-3-{[(3-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2722326.png)
![N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2722328.png)

